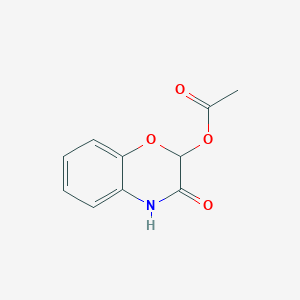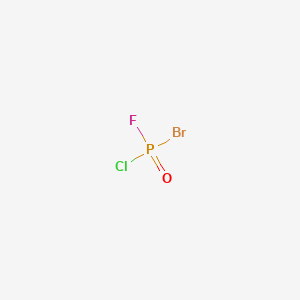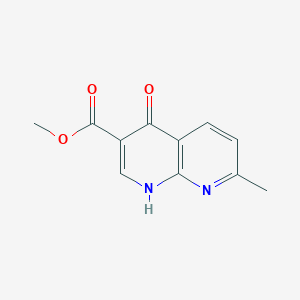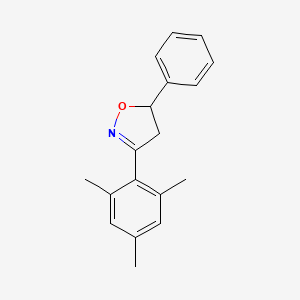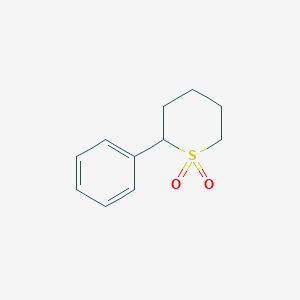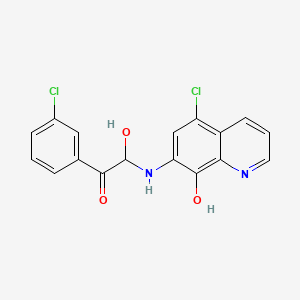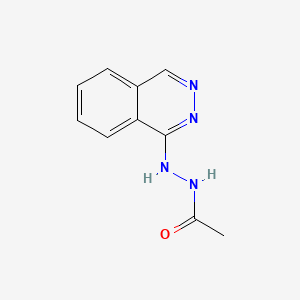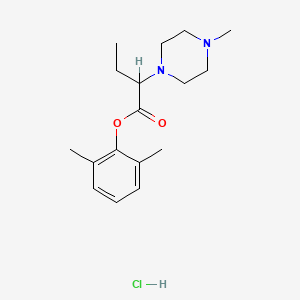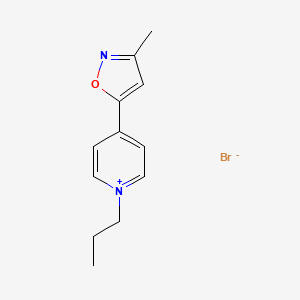
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide is a compound that combines the structural features of pyridinium and isoxazole rings
Méthodes De Préparation
The synthesis of 1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Alkylation of Pyridine: Pyridine is alkylated with a suitable alkyl halide, such as propyl bromide, to form the corresponding pyridinium salt.
Coupling Reaction: The isoxazole derivative is then coupled with the pyridinium salt under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ring can interact with enzymes and receptors, while the isoxazole ring may participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various cellular pathways and lead to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide can be compared with other similar compounds, such as:
4-(3-methyl-5-isoxazolyl)pyridine: Lacks the propyl group, which may affect its solubility and reactivity.
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride: Similar structure but with a different counterion, which can influence its physical and chemical properties.
4-(3-methyl-5-isoxazolyl)pyridinium bromide: Lacks the propyl group, which may affect its biological activity and interactions.
Propriétés
Numéro CAS |
20242-33-5 |
|---|---|
Formule moléculaire |
C12H15BrN2O |
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
3-methyl-5-(1-propylpyridin-1-ium-4-yl)-1,2-oxazole;bromide |
InChI |
InChI=1S/C12H15N2O.BrH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h4-5,7-9H,3,6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VGLKHXJQMBGCCO-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1=CC=C(C=C1)C2=CC(=NO2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

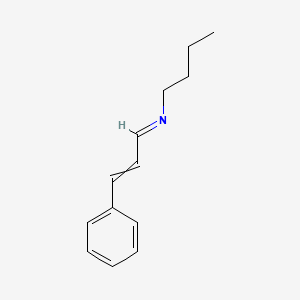
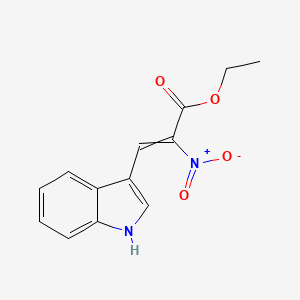
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
